![molecular formula C8H11ClFN B2528108 3-Fluoro-4-methylbenzylamine hydrochloride CAS No. 381237-35-0](/img/structure/B2528108.png)
3-Fluoro-4-methylbenzylamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzylamine compounds involves various strategies, including the use of transition metal-assisted sodium borohydride reduction and substitution reactions. For instance, a novel synthesis of 4-[(18)F]fluorobenzylamine is described using these methods, which is then used to create prosthetic groups for peptide and protein labeling in PET radiotracers . Another synthesis approach involves the reaction of dibenzyl difluoromaleate with dibenzylamine to produce 3-fluoroaspartic acid, highlighting the versatility of fluorinated benzylamines in synthesizing amino acid derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated benzylamines is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence the molecule's properties. For example, the rotational spectrum of 2-fluorobenzylamine reveals the presence of stable conformers and tunneling motions influenced by the fluorine atom, which increases the tunneling splitting compared to non-fluorinated benzylamine . The crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate provides insights into the packing of molecules in the crystal lattice, facilitated by weak intermolecular interactions .
Chemical Reactions Analysis
Fluorinated benzylamines participate in various chemical reactions, including those that form selective fluorogenic reagents for the determination of 5-hydroxyindoles. The reaction of benzylamine and 3,4-dimethoxybenzylamine with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) results in compounds that fluoresce intensely, demonstrating the reactivity of these amines . Additionally, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride showcases the use of fluorobenzylamines in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzylamines are influenced by the presence of the fluorine atom and the specific substituents on the aromatic ring. Strong hydrogen bonds and weak intermolecular interactions play a significant role in the supramolecular assemblies of 4-fluorobenzylamine, as evidenced by the formation of various salts with halide ions or metal chloride . The effects of fluorine substitution on flexibility and tunneling pathways are also notable, as seen in the study of 2-fluorobenzylamine . Practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its derivatives highlight the importance of regioselectivity and functional group transformations in determining the properties of these compounds .
Scientific Research Applications
Synthesis and Reactions
- Selective Oxidation : N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized from N-methylbenzylamine, shows selectivity in oxidizing aryl alcohols to aldehydes and ketones under mild conditions. This process benefits from increased durability and efficiency when MBAFC is absorbed on silica gel (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).
Material Science and Crystallography
- Crystal Characterization : The spectral and optical characteristics of 4-methylbenzylammonium chloride hemihydrate (4MLBACH) single crystals, derived from 4-methylbenzylamine, have been extensively studied. These crystals demonstrate significant transmission windows and nonlinear optical parameters, indicating potential applications in optical technologies (Aarthi & Raja, 2019).
Pharmacology
- Drug Synthesis : The enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, synthesized from optically active (R)-α-methylbenzylamine derivatives, indicate its utility in drug development for heart failure treatment (Morita et al., 1994).
Chemistry of Complex Compounds
- Iridium(III) Complexes : The synthesis of a half-sandwich iridium(III) complex containing 3-fluoro-N-methylbenzylamine ligands showcases the compound's role in developing complex inorganic structures, potentially useful in catalysis or material science (Kong et al., 2018).
Applications in Organic-Inorganic Hybrid Materials
- Fluorescent Properties : The organic-inorganic hybrid material [(FBMA)2PbBr4], derived from reactions involving 3-fluoro-N-methylbenzylamine, exhibits strong emission peaks and reversible phase transitions. These properties suggest its use in photonics and optoelectronics (Hao et al., 2019).
Environmental Chemistry
- Photo-Oxidation Studies : 3-Fluoro-4-methylbenzylamine hydrochloride has been implicated in studies of photo-oxidation, specifically in the context of furan and its derivatives. These studies have environmental implications, particularly in understanding atmospheric chemistry (Alvarez et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUHPKOIPHYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzylamine hydrochloride | |
CAS RN |
381237-35-0 |
Source
|
Record name | 1-(3-fluoro-4-methylphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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